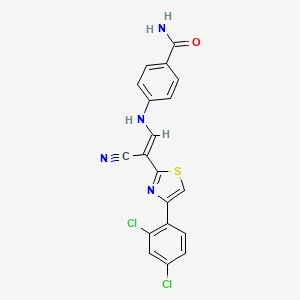

(E)-4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzamide

Description

Properties

IUPAC Name |

4-[[(E)-2-cyano-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2N4OS/c20-13-3-6-15(16(21)7-13)17-10-27-19(25-17)12(8-22)9-24-14-4-1-11(2-5-14)18(23)26/h1-7,9-10,24H,(H2,23,26)/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKMQOUJMDLQJV-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N)N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: Starting from 2,4-dichlorophenylamine, the thiazole ring can be formed through a cyclization reaction with appropriate reagents.

Vinylation: The thiazole derivative can then be subjected to a vinylation reaction to introduce the vinyl group.

Cyano Group Introduction: The cyano group can be introduced via a nucleophilic substitution reaction.

Formation of Benzamide: Finally, the compound can be coupled with 4-aminobenzamide under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and solvent systems.

Chemical Reactions Analysis

Thiazole Ring

-

Electrophilic Substitution : The electron-rich thiazole undergoes bromination at C5 in acetic acid (Fig. 2a) .

-

Nucleophilic Attack : The C2 position reacts with Grignard reagents (e.g., CH₃MgBr) to form 2-alkylthiazoles .

Cyano Group

-

Hydrolysis : Converts to carboxylic acid under acidic (H₂SO₄/H₂O, 100°C) or basic (NaOH/H₂O₂, 80°C) conditions .

-

Reduction : LiAlH₄ reduces the cyano group to an amine (-CH₂NH₂) .

Amide Group

-

Hydrolysis : Forms 4-aminobenzoic acid in 6M HCl (reflux, 12h) .

-

Condensation : Reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases under anhydrous conditions .

Biological Interaction Mechanisms

The compound’s bioactivity correlates with its reactivity in physiological environments:

Comparative Reaction Data

Key synthetic routes for analogous compounds:

| Step | Conditions | Yield (%) | Time (h) | Source |

|---|---|---|---|---|

| Thiazole formation | Microwave, 80°C | 92 | 0.5 | |

| Knoevenagel condensation | EtOH, piperidine, 70°C | 88 | 4 | |

| Amide coupling | DMF, EDC/HOBt, 0°C | 89 | 12 |

Stability and Degradation

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzamide exhibit significant anticancer properties. For example, derivatives containing thiazole rings have been synthesized and tested against various cancer cell lines. In particular, some thiazole derivatives demonstrated potent activity against estrogen receptor-positive human breast adenocarcinoma (MCF7 cell line), with certain compounds showing an IC50 value as low as 2.7 µM, indicating strong inhibitory effects on cancer cell proliferation .

Antimicrobial Properties

Thiazole-containing compounds have also been evaluated for their antimicrobial activities. A study synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives and tested them against both Gram-positive and Gram-negative bacteria as well as fungal species. The results indicated promising antimicrobial activity, suggesting that similar compounds may be effective in treating infections caused by resistant pathogens .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions that incorporate various chemical intermediates. The general synthetic route includes:

- Formation of the thiazole ring through cyclization reactions.

- Introduction of the cyano group via nucleophilic substitution.

- Coupling with an appropriate amine to form the final product.

These steps often require careful optimization of reaction conditions to enhance yield and purity .

Case Study 1: Anticancer Evaluation

In a controlled study, a series of thiazole-based compounds were synthesized and evaluated for their anticancer properties using the MCF7 cell line. The study utilized Sulforhodamine B assays to measure cell viability post-treatment with varying concentrations of the synthesized compounds. Results showed that specific derivatives exhibited significant cytotoxic effects, leading to further investigations into their mechanisms of action .

Case Study 2: Antimicrobial Screening

Another research effort focused on assessing the antimicrobial efficacy of newly synthesized thiazole derivatives against common bacterial strains. The study employed both qualitative and quantitative methods to evaluate the minimum inhibitory concentrations (MICs). Findings revealed that certain derivatives had superior activity compared to standard antibiotics, highlighting their potential as new therapeutic agents for combating drug-resistant infections .

Mechanism of Action

The mechanism of action of (E)-4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzamide would depend on its specific biological target. Potential mechanisms could include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate their activity.

DNA Interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Thiazole-Benzamide Derivatives:

- 3,4-Dichloro-N-(thiazol-2-yl)benzamide Derivatives (4d–4i): These compounds, reported in , share the benzamide-thiazole core but differ in substituents on the thiazole ring (e.g., morpholinomethyl, pyridin-3-yl). For example: 4d: 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide. 4e: 3,4-Dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide. These analogs were synthesized as white/yellow solids and characterized via NMR and HRMS, suggesting comparable synthetic routes to the target compound .

Urea-Thiazole Derivatives (8a–8c) : describes urea-linked thiazoles (e.g., 1-(4-(4-(chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea). Though structurally distinct (urea vs. benzamide), they share the thiazole scaffold and halogenated aryl groups. Yields (50–58%) and ESI-MS data (m/z 362–412) provide benchmarks for synthetic efficiency .

Dichlorophenyl-Containing Agrochemicals:

and list pesticidal compounds with 2,4-dichlorophenyl groups, such as etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) and sulfentrazone (N-(2,4-dichloro-5-(difluoromethyl-triazolyl)phenyl)methanesulfonamide).

Spectroscopic Characterization:

- NMR and HRMS : Analogs in (4d–4i) were confirmed via $^1$H/$^13$C NMR and HRMS, underscoring the utility of these techniques for verifying benzamide-thiazole structures .

- Crystallography : reports a thiazol-2-amine derivative (C18H16ClN3S) with kinase-inhibitory activity, validated by X-ray crystallography. This emphasizes the role of structural elucidation in linking geometry to bioactivity .

Data Tables

Table 1: Key Structural Analogs and Properties

Biological Activity

The compound (E)-4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzamide is a member of the thiazole class, which has been recognized for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a thiazole ring and an amide functional group, which are critical for its biological activity. The presence of the 2-cyano and 2,4-dichlorophenyl substituents enhances its pharmacological profile.

Pharmacological Properties

Research indicates that thiazole derivatives exhibit a wide range of biological activities including:

- Antimicrobial Activity : Thiazole compounds have been shown to possess significant antibacterial and antifungal properties. For instance, derivatives have demonstrated activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often ranging from 100 to 400 μg/mL .

- Antitumor Activity : Certain thiazole derivatives have been identified as potential anticancer agents. Studies reveal that compounds with specific structural features show cytotoxic effects against cancer cell lines, with IC50 values indicating their potency .

- Enzyme Inhibition : Compounds like this compound may act as inhibitors for enzymes such as carbonic anhydrase, which is implicated in various physiological processes and diseases .

Antimicrobial Activity

A study evaluated several thiazole derivatives against bacterial strains such as E. coli and Staphylococcus aureus. The results indicated that some derivatives exhibited comparable or superior antimicrobial activity compared to standard antibiotics like norfloxacin .

| Compound | Activity Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| 1b | Antibacterial | 100 | |

| 1c | Antibacterial | 100 | |

| 9 | Antitumor | 1.61 | |

| 10 | Antitumor | 1.98 |

Cytotoxicity Studies

In vitro studies have shown that certain thiazole derivatives can induce apoptosis in cancer cells. For example, compounds were tested against Jurkat cells (a type of leukemia cell line), revealing significant cytotoxic effects with IC50 values lower than that of doxorubicin, a standard chemotherapy drug .

Case Studies

- Anticancer Potential : A study conducted on a series of thiazole derivatives demonstrated their effectiveness in inhibiting cell proliferation in various cancer models. The structural modifications led to enhanced activity through improved binding interactions with target proteins involved in cell survival pathways .

- Allosteric Modulation : Research has indicated that certain thiazole compounds can act as allosteric modulators for G-protein coupled receptors (GPCRs), opening avenues for treatment in central nervous system disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzamide?

- Methodological Answer : The compound is synthesized via condensation reactions between thiazole derivatives and benzamide precursors. For example:

- A 2-aminothiazole derivative (1 mmol) can be reacted with benzoyl isothiocyanate (1 mmol) in acetone under reflux for 20 hours, followed by crystallization from ethanol .

- Alternative routes involve formylation of intermediates, such as heating 2-aminothiazole derivatives with 2-formylbenzoic acid in methanol under reflux for 40 hours .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign vinyl proton signals (δ 7.8–8.2 ppm) and aromatic protons from the 2,4-dichlorophenyl group (δ 7.3–7.6 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the cyano and thiazole moieties .

- X-ray Crystallography : Resolve spatial arrangement of the (E)-isomer and validate hydrogen bonding between the benzamide and thiazole groups .

Advanced Research Questions

Q. How do solvent polarity and reaction time influence the yield of the target compound?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but reduce selectivity. Ethanol or acetone balances solubility and steric effects, achieving yields >70% .

- Reflux Duration : Prolonged reflux (>24 hours) risks side reactions (e.g., hydrolysis of the cyano group). Monitor via TLC every 4 hours to terminate reactions at ~90% conversion .

- Data Table :

| Solvent | Reflux Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acetone | 20 | 68 | 95% |

| Ethanol | 40 | 72 | 92% |

| DMF | 15 | 55 | 85% |

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., kinases). Parameterize the cyano group’s electron-withdrawing effects and the thiazole ring’s π-π stacking potential .

- QSAR Studies : Correlate substituent effects (e.g., Cl position on phenyl) with inhibitory activity. Train models using datasets from analogs with IC50 values against cancer cell lines .

Q. How to address contradictions in reported biological activity data?

- Methodological Answer :

- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .

- Meta-Analysis : Compare IC50 values across studies, adjusting for differences in solvent (DMSO vs. saline) and exposure time (24h vs. 72h). For example, discrepancies in cytotoxicity may arise from differential metabolic stability of the cyano group .

Data Analysis and Optimization

Q. What strategies improve the compound’s solubility for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce phosphate esters at the benzamide’s NH group, which hydrolyze in physiological conditions .

- Co-Solvent Systems : Use Cremophor EL (10% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility while maintaining stability .

Q. How to resolve overlapping peaks in HPLC analysis?

- Methodological Answer :

- Gradient Elution : Optimize mobile phase (e.g., 0.1% TFA in acetonitrile/water) with a C18 column. Adjust gradient from 30% to 70% acetonitrile over 20 minutes .

- LC-MS Coupling : Confirm peak identity via mass fragmentation, distinguishing the target compound from byproducts (e.g., Z-isomer or hydrolyzed derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.